molecular formula C11H19NO2 B8414721 N-acetyl-4-(2-methylallyloxy)piperidine

N-acetyl-4-(2-methylallyloxy)piperidine

Cat. No.: B8414721
M. Wt: 197.27 g/mol
InChI Key: LTYGUDAQJHOYQY-UHFFFAOYSA-N
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Description

N-Acetyl-4-(2-methylallyloxy)piperidine is a synthetic piperidine derivative characterized by a 2-methylallyloxy substituent at the 4-position of the piperidine ring and an acetyl group attached to the nitrogen atom.

The synthesis of related 4-substituted piperidine derivatives often involves acetylation steps using acetyl chloride under basic conditions (e.g., triethylamine) to introduce the N-acetyl group . The 2-methylallyloxy substituent may be introduced via nucleophilic substitution or coupling reactions, as seen in analogous protocols for hydroxyl- or anilido-substituted piperidines .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-[4-(2-methylprop-2-enoxy)piperidin-1-yl]ethanone

InChI

InChI=1S/C11H19NO2/c1-9(2)8-14-11-4-6-12(7-5-11)10(3)13/h11H,1,4-8H2,2-3H3

InChI Key

LTYGUDAQJHOYQY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1CCN(CC1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetylcholinesterase Inhibitors (AChEIs)

Piperidine-based AChEIs, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil), share the piperidine core but differ in substituents. Donepezil exhibits an IC₅₀ of 5.7 nM against AChE, driven by its benzyl and dimethoxyindanone groups, which enhance binding affinity and selectivity (1,250-fold selectivity over butyrylcholinesterase) . In contrast, N-acetyl-4-(2-methylallyloxy)piperidine lacks the aromatic and rigid indanone moiety, likely reducing AChE affinity. However, its 2-methylallyloxy group may confer unique pharmacokinetic properties, such as improved lipophilicity for blood-brain barrier penetration.

Compound Key Substituents AChE IC₅₀ (nM) Selectivity (AChE/BuChE)
E2020 (Donepezil) Benzyl, dimethoxyindanone 5.7 1,250
This compound 2-Methylallyloxy, acetyl Not reported Not reported

Piperidine-Based Antimicrobial Agents

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one () features a rigidified piperidine ring with methoxyphenyl and acetyl groups. This compound demonstrates antimicrobial activity attributed to the amide bond and aromatic substituents, which may disrupt microbial membranes.

Natural Piperidine Alkaloids

Natural piperidine alkaloids from Piper nigrum roots, such as (±)-erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine (), contain hydroxy and unsaturated alkyl chains. These polar groups improve water solubility but may limit membrane permeability.

Ester-Functionalized Piperidines

Ethyl 2-(piperidin-4-yl)acetate () and related esters prioritize hydrolytic stability for prodrug applications. The ethyl ester group in this compound is susceptible to esterase-mediated hydrolysis, whereas the N-acetyl group in this compound is more resistant to enzymatic cleavage, favoring prolonged activity.

Structural and Pharmacokinetic Implications

  • Substituent Effects: 2-Methylallyloxy vs. N-Acetyl vs. Ester/Aromatic Groups: The acetyl group balances metabolic stability and hydrogen-bonding capacity (TPSA ~50 Ų), intermediate between polar hydroxy groups (TPSA >80 Ų) and nonpolar benzyl groups (TPSA ~20 Ų) .
  • Synthetic Flexibility : The 2-methylallyloxy group offers a handle for further modifications (e.g., epoxidation, click chemistry), a versatility absent in rigidified analogs like E2020.

Q & A

Q. How can researchers optimize the synthesis of N-acetyl-4-(2-methylallyloxy)piperidine to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Step 1: Alkylation of the piperidine ring with 2-methylallyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the allyloxy group .
  • Step 2: Acetylation of the piperidine nitrogen using acetyl chloride in the presence of a base like triethylamine (Et₃N) at 0°C to room temperature .
    Key Parameters:
  • Solvent choice (e.g., dichloroethane for reductive amination steps) .
  • Temperature control to avoid side reactions (e.g., degradation of the allyloxy group at high temperatures) .
    Validation: Monitor reaction progress via TLC or HPLC, and confirm purity with ¹H NMR (e.g., methylene protons on the piperidine ring appear at ~2.24 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify key structural features:
    • Acetyl group protons at ~2.0–2.1 ppm.
    • Piperidine methylene protons at 1.46–1.64 ppm (tertiary carbon) and 2.24 ppm (methylene adjacent to nitrogen) .
    • Allyloxy protons as a multiplet between 4.8–5.5 ppm .
  • IR Spectroscopy: Confirm acetyl C=O stretch at ~1650–1680 cm⁻¹ and ether C-O stretch at ~1100 cm⁻¹ .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion for C₁₁H₁₉NO₂: calc. 206.14) .

Q. How does the solubility and stability of this compound influence experimental design?

Methodological Answer:

  • Solubility: The hydrochloride salt form enhances aqueous solubility (critical for in vitro assays). Use polar aprotic solvents (DMSO, DMF) for stock solutions, but avoid prolonged storage due to potential hydrolysis .
  • Stability:
    • Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the allyloxy group .
    • Monitor degradation via HPLC; acidic/basic conditions may cleave the acetyl or ether linkages .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the allyloxy group in this compound under different conditions?

Methodological Answer:

  • Electrophilic Reactions: The allyloxy group undergoes epoxidation (with mCPBA) or hydroboration-oxidation (for alcohol derivatives) .
  • Photochemical Reactivity: UV irradiation can induce [2+2] cycloaddition with electron-deficient alkenes, useful for creating spirocyclic analogs .
    Contradictions: Some studies report unexpected ring-opening reactions in acidic media (e.g., HCl/MeOH), while others observe stability under similar conditions . Resolve via controlled kinetic studies (e.g., varying pH and temperature) .

Q. How can computational modeling (e.g., QSAR, DFT) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Models: Use molecular descriptors (logP, polar surface area) to predict pharmacokinetic properties. For example, bulky substituents on the piperidine nitrogen reduce blood-brain barrier permeability .
  • Docking Studies: Simulate interactions with biological targets (e.g., serotonin transporters). The acetyl group may hydrogen-bond with active-site residues, while the allyloxy group contributes to hydrophobic interactions .
    Validation: Synthesize top-scoring virtual hits and test in vitro (e.g., IC₅₀ assays against SERT) .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives?

Methodological Answer:

  • Case Study: If Compound A shows antibacterial activity in one study but not another, consider:
    • Strain-specific effects: Test against a standardized panel (e.g., ATCC strains) .
    • Purity discrepancies: Re-analyze batches via LC-MS to rule out impurities .
    • Assay conditions: Vary pH, temperature, or nutrient availability to identify confounding factors .

Q. How can researchers leverage structural analogs to infer the biological targets of this compound?

Methodological Answer:

  • Pharmacophore Mapping: Compare with known piperidine-based drugs (e.g., fexofenadine analogs targeting histamine receptors). The acetyl and allyloxy groups may mimic natural ligands .
  • Target Deconvolution: Use affinity chromatography or proteomics (SILAC) to identify binding proteins in cell lysates .

Q. What analytical methods are recommended for detecting degradation products during long-term stability studies?

Methodological Answer:

  • HPLC-MS/MS: Set up a gradient method with a C18 column and mobile phase (0.1% formic acid in H₂O/MeCN). Degradation products (e.g., hydrolyzed acetyl or cleaved allyloxy groups) will exhibit distinct retention times .
  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks and compare chromatograms to baseline .

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

Methodological Answer:

  • Steric Effects: The acetyl group directs electrophiles to the less hindered C-3 position of the piperidine ring.
  • Electronic Effects: The electron-rich allyloxy group activates the piperidine ring for nucleophilic attacks at C-2 and C-6 positions .
    Experimental Proof: Conduct competitive reactions with substituted electrophiles (e.g., NO₂ vs. OMe groups) and analyze regioselectivity via ¹H NMR .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Screening: Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos (LC₅₀ determination) .
  • Handling Protocols: Use fume hoods for weighing/synthesis; avoid skin contact (potential irritant per analog studies) .

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